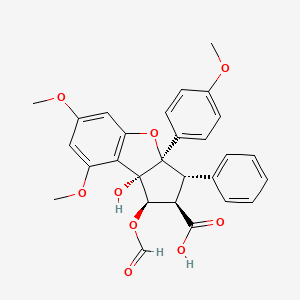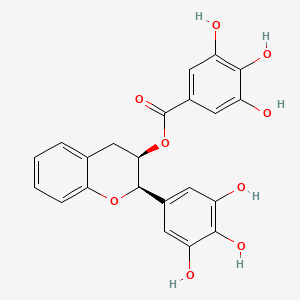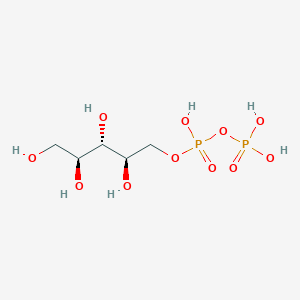
D-Ribose 5-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribose 5-diphosphate is a ribose diphosphate. It derives from a D-ribose.
Wissenschaftliche Forschungsanwendungen
Metabolic Dysfunction in Critical Illness : Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to DNA damage induced by free radicals. This activation can deplete intracellular nicotinamide adenine dinucleotide, impacting glycolysis, mitochondrial electron transport, and ATP formation, which may contribute to cell dysfunction and necrosis in critical illnesses (Liaudet, 2002).
Synthesis of Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist : Swarbrick and Potter (2012) reported the first total synthesis of a stable cyclic adenosine 5′-diphosphate ribose (cADPR) receptor agonist, which has potential applications in understanding the Ca2+ release mechanism and structure-activity relationships of this second messenger (Swarbrick & Potter, 2012).
Phosphoribosyl Diphosphate (PRPP) Utilization : Hove-Jensen et al. (2016) discussed the biosynthesis and enzymology of Phosphoribosyl Diphosphate (PRPP), highlighting its role in the biosynthesis of nucleotides and other important biological molecules (Hove-Jensen et al., 2016).
Role in Phosphonate Degradation and NAD Biosynthesis : Hove-Jensen et al. (2003) examined the role of ribose 1,5-bisphosphokinase in the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, which is essential for both phosphonate degradation and NAD biosynthesis pathways (Hove-Jensen et al., 2003).
Enzyme Committed to Decaprenylphosphoryl-D-arabinose Synthesis : Huang et al. (2005) identified and expressed the Mycobacterium tuberculosis gene encoding 5-Phospho-α-D-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, a key enzyme in the synthesis of decaprenylphosphoryl-d-arabinose, which is important in mycobacterial cell wall synthesis (Huang et al., 2005).
Eigenschaften
Produktname |
D-Ribose 5-diphosphate |
|---|---|
Molekularformel |
C5H14O11P2 |
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
phosphono [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H14O11P2/c6-1-3(7)5(9)4(8)2-15-18(13,14)16-17(10,11)12/h3-9H,1-2H2,(H,13,14)(H2,10,11,12)/t3-,4+,5-/m0/s1 |
InChI-Schlüssel |
DUQMUVMFEODVAE-LMVFSUKVSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1255264.png)
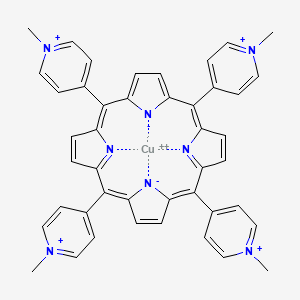
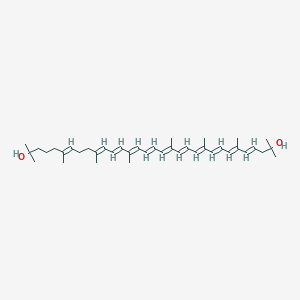
![(2s,3s,4r,5r,6r)-5-Acetamido-6-[[[(2r,3s,4r,5r)-5-(2,4-Dioxopyrimidin-1-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methoxy-Hydroxy-Phosphoryl]oxy-Hydroxy-Phosphoryl]oxy-3,4-Dihydroxy-Oxane-2-Carboxylic Acid](/img/structure/B1255269.png)

